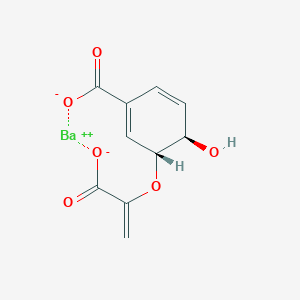![molecular formula C12H12BrNO3S B3271846 Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-47-4](/img/structure/B3271846.png)
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Descripción general
Descripción
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a bromine atom, an ethyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thieno[2,3-b]pyridine derivatives as the core structure.
Ethylation: The ethyl group at the 7-position is introduced using ethylating agents such as ethyl iodide or diethyl sulfate under basic conditions.
Oxidation: The formation of the 4-oxo group is accomplished through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylate ester group is introduced through esterification reactions using ethyl chloroformate or ethyl carbonate.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into other functional groups, such as hydrogenation to form ethyl 2-hydroxy-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas, and lithium aluminum hydride.
Substitution: Amines, alcohols, and nucleophilic reagents.
Coupling Reactions: Palladium catalysts, boronic acids, and base catalysts.
Major Products Formed:
Oxidized derivatives
Reduced derivatives
Substituted derivatives
Coupled biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block for the development of biologically active molecules, including potential anticancer and antimicrobial agents. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used.
Comparación Con Compuestos Similares
Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Ethyl 2-chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Ethyl 2-fluoro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Uniqueness: Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloro, fluoro, and methyl analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Propiedades
IUPAC Name |
ethyl 2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-3-14-6-8(12(16)17-4-2)10(15)7-5-9(13)18-11(7)14/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICHGTXVLBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1SC(=C2)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


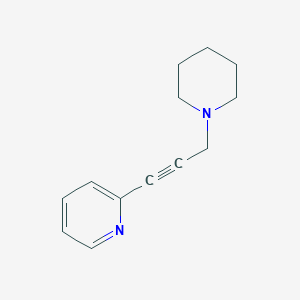
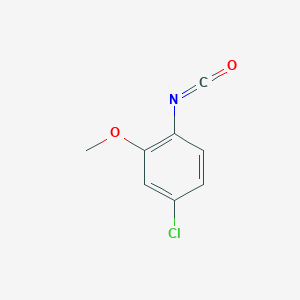
![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)
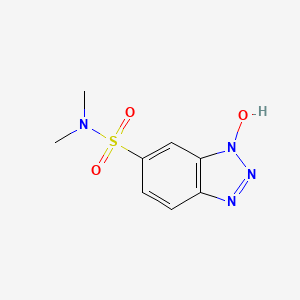
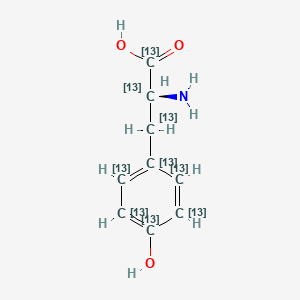
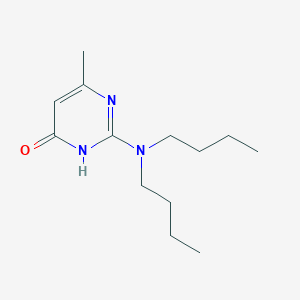
![Ethyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3271797.png)
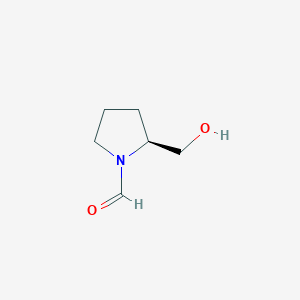
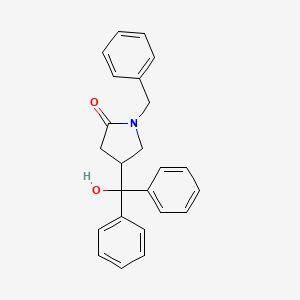
![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)
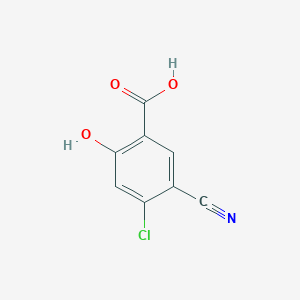
![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
